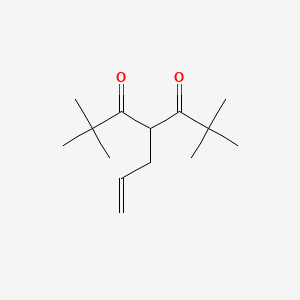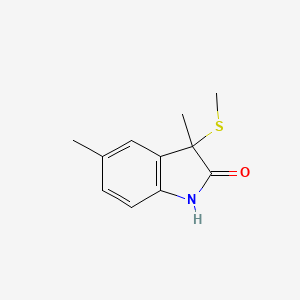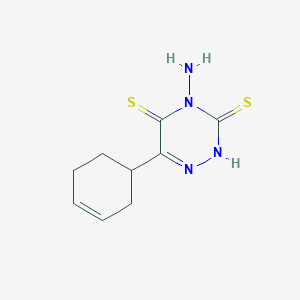
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride is a chemical compound known for its unique structure and properties It is an ester derivative of hexa-2,4-dienoic acid, with a dicyclohexylamino group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride typically involves the esterification of hexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst. The dicyclohexylamino group is introduced through a nucleophilic substitution reaction, where dicyclohexylamine reacts with the ester intermediate. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and crystallization, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dicyclohexylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dicyclohexylamino group may play a role in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl hexa-2,4-dienoate: A structurally similar compound without the dicyclohexylamino group.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Another related compound with different functional groups.
Uniqueness
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride is unique due to the presence of the dicyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
61347-04-4 |
|---|---|
Molecular Formula |
C20H34ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-2-23-20(22)16-10-5-11-17-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19;/h5,10-11,16,18-19H,2-4,6-9,12-15,17H2,1H3;1H |
InChI Key |
PKXOULCNMWZUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCN(C1CCCCC1)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14569832.png)


![N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569847.png)








